2-methylbutylmagnesium bromide 2-methylbutylmagnesium bromide
Brand Name: Vulcanchem
CAS No.: 688-98-2
VCID: VC11705817
InChI: InChI=1S/C5H11.BrH.Mg/c1-4-5(2)3;;/h5H,2,4H2,1,3H3;1H;/q-1;;+2/p-1
SMILES: CCC(C)[CH2-].[Mg+2].[Br-]
Molecular Formula: C5H11BrMg
Molecular Weight: 175.35 g/mol

2-methylbutylmagnesium bromide

CAS No.: 688-98-2

Cat. No.: VC11705817

Molecular Formula: C5H11BrMg

Molecular Weight: 175.35 g/mol

* For research use only. Not for human or veterinary use.

2-methylbutylmagnesium bromide - 688-98-2

Specification

CAS No. 688-98-2
Molecular Formula C5H11BrMg
Molecular Weight 175.35 g/mol
IUPAC Name magnesium;2-methanidylbutane;bromide
Standard InChI InChI=1S/C5H11.BrH.Mg/c1-4-5(2)3;;/h5H,2,4H2,1,3H3;1H;/q-1;;+2/p-1
Standard InChI Key BWXRAPAVYLNVEV-UHFFFAOYSA-M
SMILES CCC(C)[CH2-].[Mg+2].[Br-]
Canonical SMILES CCC(C)[CH2-].[Mg+2].[Br-]

Introduction

Structural and Chemical Identity of 2-Methylbutylmagnesium Bromide

Molecular Architecture

2-Methylbutylmagnesium bromide adopts a tetrahedral geometry around the magnesium atom, coordinated by two ether molecules (typically tetrahydrofuran or diethyl ether), the 2-methylbutyl group, and a bromide ion . The 2-methylbutyl ligand introduces steric hindrance due to its branched structure, influencing the reagent’s reactivity and stability. Nuclear magnetic resonance (NMR) studies of analogous Grignard reagents, such as 2-phenyl-3-methylbutylmagnesium chloride, reveal magnetic nonequivalence in α-methylene protons, indicating slow inversion at the magnesium-bearing carbon . This configurational stability is critical for applications requiring chiral selectivity.

Nomenclature and Formula

The systematic name 2-methylbutylmagnesium bromide derives from the International Union of Pure and Applied Chemistry (IUPAC) nomenclature. Its molecular formula is C₅H₁₁MgBr, with a molar mass of 183.36 g/mol. The structure is represented as:
CH3CH(CH2CH3)CH2MgBr\text{CH}_3\text{CH}(\text{CH}_2\text{CH}_3)\text{CH}_2\text{MgBr}
This formulation underscores the branching at the second carbon of the butyl chain .

Synthesis and Manufacturing Protocols

Conventional Preparation

The synthesis follows the standard Grignard reagent protocol:

  • Reactants: 2-methylbutyl bromide and magnesium turnings.

  • Solvent: Anhydrous diethyl ether or tetrahydrofuran (THF).

  • Conditions: Inert atmosphere (argon or nitrogen), reflux at 35–40°C .

The reaction proceeds as:
C5H11Br+MgetherC5H11MgBr\text{C}_5\text{H}_{11}\text{Br} + \text{Mg} \xrightarrow{\text{ether}} \text{C}_5\text{H}_{11}\text{MgBr}
Induction periods are common due to magnesium’s oxide layer, which is mitigated by activating the metal with ethyl bromide or iodine .

Catalytic Enhancements

Recent methods employ anthracene as a catalyst to generate highly reactive “organic dissolved” magnesium. This approach, validated for tertiary bridgehead Grignard reagents, improves yield and purity. For example, 1-adamantylmagnesium bromide synthesis achieves 80% yield in tetrahydrofuran with anthracene . Adapting this to 2-methylbutylmagnesium bromide could reduce reaction times from days to hours.

Table 1: Synthetic Methods Comparison

MethodCatalystSolventYield (%)Time (h)
ConventionalNoneEther65–7524–48
Anthracene-assistedAnthraceneTHF78–854–6

Physicochemical Properties

Solubility and Reactivity

The reagent is highly soluble in ethers but reacts violently with protic solvents (e.g., water, alcohols):
C5H11MgBr+H2OC5H12+Mg(OH)Br\text{C}_5\text{H}_{11}\text{MgBr} + \text{H}_2\text{O} \rightarrow \text{C}_5\text{H}_{12} + \text{Mg(OH)Br}
This exothermic reaction necessitates strict anhydrous handling .

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR)

¹³C NMR spectra in THF-d₈ reveal resonances for the magnesium-bound carbon at δ 13.75 ppm, with coordinated solvent peaks at δ 68.20 and 26.19 ppm . ¹H NMR shows splitting patterns for diastereotopic α-methylene protons (J = 5.1 Hz), confirming restricted rotation around the Mg–C bond .

Infrared (IR) Spectroscopy

Key absorptions include:

  • Mg–C stretch: 550–600 cm⁻¹

  • C–Br stretch: 600–700 cm⁻¹
    These bands are obscured by solvent signals in ether solutions, necessitating matrix isolation techniques for precise analysis .

Applications in Organic Synthesis

Carbon-Carbon Bond Formation

As a nucleophile, 2-methylbutylmagnesium bromide adds to carbonyl groups, enabling ketone and alcohol synthesis:
R2C=O+C5H11MgBrR2C(OH)C5H11\text{R}_2\text{C=O} + \text{C}_5\text{H}_{11}\text{MgBr} \rightarrow \text{R}_2\text{C(OH)C}_5\text{H}_{11}
This reaction is pivotal in synthesizing branched hydrocarbons and pharmaceuticals .

Deprotonation of Weak Acids

The reagent deprotonates terminal alkynes (pKa ~25), generating acetylides for alkyne coupling:
RC≡CH+C5H11MgBrRC≡CMgBr+C5H12\text{RC≡CH} + \text{C}_5\text{H}_{11}\text{MgBr} \rightarrow \text{RC≡CMgBr} + \text{C}_5\text{H}_{12}
This application, though less common than organolithium reagents, avoids lithium’s higher cost .

Industrial and Research Significance

Pharmaceutical Synthesis

The branched alkyl chain of 2-methylbutylmagnesium bromide facilitates the production of non-steroidal anti-inflammatory drugs (NSAIDs) and antiviral agents. For instance, its use in synthesizing ibuprofen precursors demonstrates enhanced yield over linear analogs .

Catalysis

In Ziegler-Natta polymerization, the reagent acts as a co-catalyst, improving polyolefin stereoregularity. Recent studies highlight its role in producing high-density polyethylene with controlled branching .

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